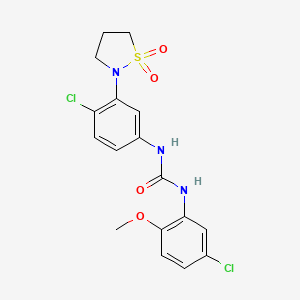![molecular formula C14H20INO2Si B2861339 2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine CAS No. 1956364-46-7](/img/structure/B2861339.png)
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TBDMS is a silyl ether used to protect hydroxyl groups, typically in organic synthesis . It is known for its high hydrolytic stability, making it useful for protecting groups in various chemical reactions .
Synthesis Analysis
The synthesis of TBDMS-protected compounds typically involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .Molecular Structure Analysis
TBDMS-protected compounds have the general formula R-O-Si(C(CH3)3)2CH3, where R represents the rest of the molecule .Chemical Reactions Analysis
TBDMS ethers can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis
TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The physical properties such as boiling point or melting point can vary widely depending on the structure of the R group .科学的研究の応用
Metal-Free Catalytic Oxidation System
Iodine–pyridine–tert-butylhydroperoxide has been developed as a green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This method is characterized by mild and environmentally benign conditions, requiring no transition metals, organic solvents, or hazardous reagents. The oxidation process yields ketones from benzylic methylenes with excellent yields and complete chemoselectivity, while primary amines are converted to nitriles in moderate to good yields within minutes (Zhang et al., 2009).
Metalation and Carbon-Carbon Coupling
The metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc leads to the formation of colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide. This compound, upon solvent-free thermal decomposition, yields various products including amine, bis(methylzinc)—1,2-dipyridyl-1,2-bis(tert-butyldimethylsilylamido)ethane, and bis[(tert-butyldimethylsilyl)(2-pyridylmethyl)amido]zinc. These reactions demonstrate the potential for creating complex zinc-based compounds through carbon-carbon coupling processes (Westerhausen et al., 2001).
Coordination Chemistry and Luminescence
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been explored as ligands in coordination chemistry. These compounds show promise in the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This research highlights the versatility of pyridine derivatives in creating complexes with unique luminescent properties for potential applications in sensing and catalysis (Halcrow, 2005).
Catalytic Water Oxidation
A new family of Ru complexes for water oxidation has been developed using ligands derived from pyridine. These complexes demonstrate the ability to evolve oxygen efficiently when added to an aqueous Ce(IV)-CF3SO3H solution. The study shows variations in turnover numbers based on the electron donor/acceptor ability of the axial pyridine ligand, highlighting the potential of these complexes in catalytic water oxidation processes (Zong & Thummel, 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl-[(7-iodofuro[3,2-c]pyridin-2-yl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-6-10-7-16-8-12(15)13(10)18-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVERXRBEEASQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=CN=CC(=C2O1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

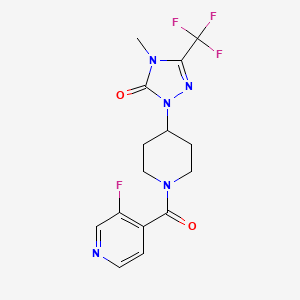
![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)
![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)
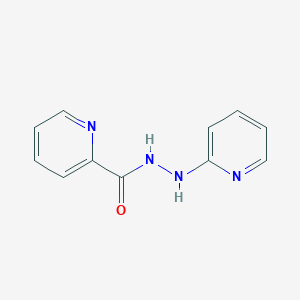
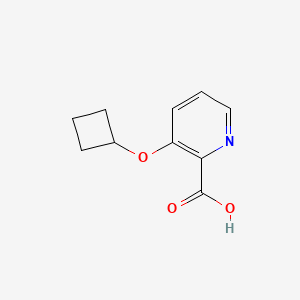
![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)
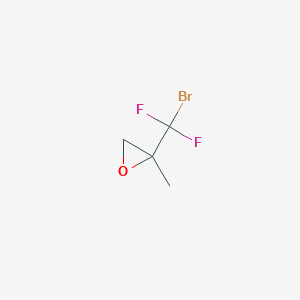
![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)
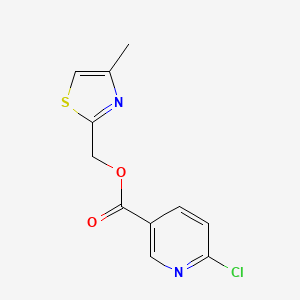
![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)
